Olverembatinib dimesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

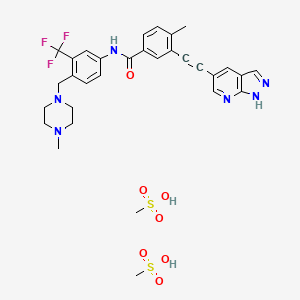

methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVIGHXVOVROGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F3N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421783-64-3 | |

| Record name | GZD-824 dimesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421783643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLVEREMBATINIB DIMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPJ9AW8AZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olverembatinib Dimesylate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to previous generations of TKIs. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Potent and Broad-Spectrum BCR-ABL1 Inhibition

Olverembatinib is an orally active, ATP-competitive inhibitor of the BCR-ABL1 kinase, the hallmark driver of CML.[1][2] Its mechanism centers on tightly binding to the ATP-binding site of both wild-type and a wide array of mutated BCR-ABL1 kinases.[3] This binding action effectively blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the constitutively active signaling pathways that drive leukemic cell proliferation and survival.[4][5]

A key feature of olverembatinib is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[1][6][7] The drug was designed using scaffold-hopping strategies that facilitate the formation of extensive donor-acceptor hydrogen bond networks, allowing it to bind more tightly to the BCR-ABL1 kinase, including the T315I variant, compared to other TKIs like ponatinib.[8] Olverembatinib can bind to both the active (DFG-in) and inactive (DFG-out) conformations of the BCR-ABL1 kinase.[8] This broad-spectrum activity extends to various other mutations and compound mutations, making it a valuable therapeutic option for heavily pretreated patients.[9][10][11]

The inhibition of BCR-ABL1 by olverembatinib leads to the suppression of downstream signaling pathways critical for leukemic cell function. This is evidenced by the observed decreases in the phosphorylation of downstream proteins like CRKL in peripheral blood mononuclear cells from patients with TKI-resistant CML.[10] Ultimately, this disruption of oncogenic signaling induces apoptosis (programmed cell death) in the malignant cells.[4]

Beyond BCR-ABL1, preclinical studies indicate that olverembatinib inhibits multiple other protein kinases, suggesting a multi-kinase inhibitory effect that may contribute to its antitumor activity and potential applications in other malignancies such as gastrointestinal stromal tumors (GIST) with KIT or PDGFRA mutations, and various forms of acute leukemia.[10][12][13][14]

Quantitative Efficacy Data

The efficacy of olverembatinib has been demonstrated in numerous clinical trials, with key quantitative data summarized below.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Reference |

| Native Bcr-Abl | 0.34 nM | [15] |

| Bcr-AblT315I | 0.68 nM | [15] |

Table 2: Clinical Response in TKI-Resistant CML-CP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC201)

| Response Metric | Rate | Median Time to Response | Reference |

| Complete Hematologic Response (CHR) | 100% (of 31 evaluable patients) | 1.0 month | [16] |

| Major Cytogenetic Response (MCyR) | 82.9% | 2.8 months | [16] |

| Complete Cytogenetic Response (CCyR) | 70.7% | Not Reported | [16] |

| Major Molecular Response (MMR) | 58.5% | 6.5 months | [16] |

Table 3: Clinical Response in TKI-Resistant CML-AP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC202)

| Response Metric | Rate | Median Time to Response | Reference |

| Major Hematologic Response (MaHR) | 78.3% | 2.8 months | [16] |

| Major Cytogenetic Response (MCyR) | 52.2% | 5.6 months | [16] |

| Complete Cytogenetic Response (CCyR) | 52.2% | Not Reported | [16] |

| Major Molecular Response (MMR) | 47.8% | 13.1 months | [16] |

Table 4: Efficacy in Heavily Pretreated Patients with Prior Ponatinib and/or Asciminib Failure (Phase Ib Trial - NCT04260022)

| Patient Population | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate | Reference |

| All Evaluable CP-CML | ~61% | ~42% | [9] |

| Prior Ponatinib Failure | ~58% | ~37% | [9][17] |

| Prior Asciminib Failure | 50% | 33% | [9][17] |

| Resistant to both Ponatinib and Asciminib | Not Reported | 27% | [8] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and clinical investigation of olverembatinib, the following diagrams are provided.

Caption: Olverembatinib inhibits BCR-ABL1, blocking downstream pro-survival signaling pathways.

Caption: Generalized workflow for olverembatinib clinical trials in CML and Ph+ ALL.

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are outlined in their respective publications. Below is a generalized summary based on the available information.

Pivotal Phase II Trials (HQP1351-CC201 & HQP1351-CC202)

-

Objective: To evaluate the efficacy and safety of olverembatinib in adult patients with TKI-resistant chronic-phase CML (CML-CP) or accelerated-phase CML (CML-AP) harboring the T315I mutation.[1][18]

-

Design: These were single-arm, multicenter, open-label studies conducted in China.[18]

-

Participants: Patients with a confirmed BCR-ABL1 T315I mutation who were resistant or intolerant to prior TKI therapy.

-

Intervention: Olverembatinib was administered orally at a dose of 40 mg once every other day (QOD) in 28-day cycles.[18]

-

Primary Endpoints: Major Cytogenetic Response (MCyR) rate for the CML-CP study and Major Hematologic Response (MaHR) rate for the CML-AP study.

-

Response Assessments:

-

Hematologic Response: Assessed according to standard criteria, including normalization of blood counts and reduction of spleen size.

-

Cytogenetic Response: Evaluated by standard chromosome banding analysis of bone marrow cell metaphases. MCyR was defined as the sum of complete (0% Ph+ metaphases) and partial (1-35% Ph+ metaphases) responses.

-

Molecular Response: Monitored by quantitative real-time PCR (RQ-PCR) of BCR-ABL1 transcripts in peripheral blood, reported on the International Scale (IS). MMR was defined as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline (BCR-ABL1 IS ≤0.1%).

-

Phase Ib Randomized Clinical Trial (NCT04260022)

-

Objective: To assess the pharmacokinetics, safety, efficacy, and recommended dose of olverembatinib in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to at least two prior TKIs.[17]

-

Design: A multicenter, phase 1b, randomized clinical trial.[17]

-

Participants: Heavily pretreated patients with CML or Ph+ ALL, including those who had previously failed treatment with ponatinib and/or asciminib.[9][17]

-

Intervention: Patients were randomly assigned to receive oral olverembatinib at doses of 30, 40, or 50 mg every other day in 28-day cycles.[9][17]

-

Primary Outcome: Pharmacokinetic profile of olverembatinib.[17]

-

Secondary Outcomes: Safety (incidence of treatment-related adverse events) and efficacy (CCyR and MMR rates).[17]

-

Assessments: Pharmacokinetic parameters were determined from plasma concentrations. Safety and efficacy were assessed as described in the Phase II trial protocol.

Conclusion

This compound demonstrates a potent and broad-spectrum mechanism of action, effectively inhibiting the BCR-ABL1 kinase and overcoming resistance, most notably from the T315I mutation. Its robust clinical activity, supported by extensive trial data, has established it as a critical therapeutic option for patients with TKI-resistant CML. Ongoing research and global registrational trials are expected to further define its role in the management of CML and other hematologic malignancies.[13][19][20]

References

- 1. Olverembatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]

- 3. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]

- 4. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

- 5. What is Olverembatinib used for? [synapse.patsnap.com]

- 6. onclive.com [onclive.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]

- 10. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]

- 12. ASCO 2022 | The First Dataset of Olverembatinib (HQP1351) in Patients with GIST Demonstrates Therapeutic Potential with a Clinical Benefit Rate of 83.3% - [ascentage.com]

- 13. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. ashpublications.org [ashpublications.org]

- 17. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. FDA Approves Olverembatinib Phase III Trial for CML-CP [synapse.patsnap.com]

- 20. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA [prnewswire.com]

The Discovery and Development of Olverembatinib Dimesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olverembatinib dimesylate, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly for patients with resistance to previous TKI therapies. Developed by Ascentage Pharma, olverembatinib is a potent, orally active inhibitor of a wide spectrum of BCR-ABL kinase domain mutations, including the highly resistant T315I "gatekeeper" mutation. This technical guide provides an in-depth overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of this compound, presenting key data in a structured format to facilitate understanding and further research. Detailed experimental protocols for seminal studies are also provided, alongside visualizations of critical pathways and workflows.

Introduction: Addressing Unmet Needs in CML Therapy

The introduction of TKIs has revolutionized the management of CML, a hematological malignancy driven by the constitutively active BCR-ABL fusion oncoprotein. However, the emergence of resistance, often mediated by point mutations in the BCR-ABL kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to first and second-generation TKIs. Olverembatinib was specifically designed to overcome these resistance mechanisms and provide a new therapeutic option for heavily pretreated CML patients.

Discovery and Chemical Synthesis

The development of olverembatinib (also known as HQP1351 or GZD824) was the result of a targeted drug discovery program aimed at identifying a potent BCR-ABL inhibitor with activity against a wide range of clinically relevant mutations.

The synthesis of olverembatinib involves a multi-step process. A key step is the Sonogashira coupling of a substituted alkyne with a bromopyridine derivative. This is followed by deprotection and a final amide formation to yield the active olverembatinib molecule.[1]

Preclinical Development

In Vitro Potency and Selectivity

Olverembatinib has demonstrated potent inhibitory activity against both wild-type and a broad spectrum of mutant BCR-ABL kinases in biochemical assays. Notably, it retains high potency against the T315I mutation, a common mechanism of resistance to other TKIs.

| BCR-ABL Mutant | IC50 (nM) |

| Native (Wild-Type) | 0.34[2] |

| T315I | 0.68[2] |

| G250E | 0.71 |

| Q252H | 0.15 |

| Y253F | 0.35 |

| E255K | 0.27 |

| F317L | 0.35 |

| M351T | 0.29 |

| H396P | 0.35 |

| Table 1: In vitro inhibitory activity of olverembatinib against a panel of BCR-ABL kinase mutants. |

Cellular Activity

In cellular assays, olverembatinib effectively inhibited the proliferation of CML cell lines, including K562, and Ba/F3 cells engineered to express various BCR-ABL mutants.

| Cell Line | BCR-ABL Status | IC50 (nM) |

| K562 | Wild-Type | 0.21[3] |

| Ku812 | Wild-Type | 0.13[3] |

| K562R | Q252H | 4.5[3] |

| SUP-B15 | Ph+ ALL | 2.5[3] |

| Ba/F3 | T315I | Not explicitly quantified in the provided results, but potent inhibition was noted. |

| Table 2: Anti-proliferative activity of olverembatinib in CML and Ph+ ALL cell lines. |

In Vivo Efficacy in Animal Models

Preclinical studies in murine models of CML demonstrated the in vivo efficacy of olverembatinib. Oral administration of olverembatinib led to complete tumor regression in mice xenografted with K562 or Ku812 CML cells.[3] Furthermore, in a model using Ba/F3 cells expressing the T315I mutation, olverembatinib treatment significantly prolonged the survival of the animals.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats indicated that olverembatinib has good oral bioavailability (48.7%) and achieves a maximum plasma concentration (Cmax) of 390.5 µg/L following a 25 mg/kg oral dose.[4] In vitro studies have shown that the metabolism of olverembatinib is primarily mediated by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C9.[5]

Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream signaling proteins that are crucial for the proliferation and survival of CML cells.

Signaling Pathway Inhibition

The binding of olverembatinib to BCR-ABL leads to the downregulation of key downstream signaling pathways, including:

-

CrkL (CT10 regulator of kinase-like) : Inhibition of CrkL phosphorylation is a key indicator of BCR-ABL kinase inhibition.

-

STAT5 (Signal transducer and activator of transcription 5) : Constitutive activation of STAT5 is a hallmark of CML, and its inhibition by olverembatinib contributes to the induction of apoptosis.

-

AKT and ERK1/2 : These are important downstream effectors of BCR-ABL that promote cell survival and proliferation.

Clinical Development

Olverembatinib has undergone extensive clinical evaluation in patients with TKI-resistant CML.

Phase I/II Clinical Trials in China (NCT03883087 and NCT03883100)

These pivotal Phase I/II trials evaluated the safety and efficacy of olverembatinib in Chinese patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP), particularly those harboring the T315I mutation.[6] The recommended Phase 2 dose (RP2D) was determined to be 40 mg administered orally every other day.[7]

Efficacy Results in CML-CP (NCT03883087) As of the data cutoff on April 30, 2022 (n=41):[8]

-

Complete Hematologic Response (CHR): 100% (31/31 patients without baseline CHR)

-

Major Cytogenetic Response (MCyR): 82.9%

-

Complete Cytogenetic Response (CCyR): 70.7%

-

Major Molecular Response (MMR): 58.5%

Efficacy Results in CML-AP (NCT03883100) As of the data cutoff on April 30, 2022 (n=23):[8]

-

Major Hematologic Response (MaHR): 78.3%

-

Major Cytogenetic Response (MCyR): 52.2%

-

Complete Cytogenetic Response (CCyR): 52.2%

-

Major Molecular Response (MMR): 47.8%

Phase Ib Clinical Trial in the US (NCT04260022)

This multicenter Phase Ib study evaluated olverembatinib in heavily pretreated patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were resistant to or intolerant of prior TKIs, including ponatinib and asciminib.[9]

Efficacy in CML-CP Patients (n=80 total patients in study) [6]

-

Complete Cytogenetic Response (CCyR): ~61%

-

Major Molecular Response (MMR): ~42%

-

In patients with prior ponatinib failure, the CCyR was approximately 58% and MMR was about 37%.[10]

-

In patients with prior asciminib resistance, the CCyR was 50% and MMR was 33%.[10]

Safety and Tolerability

Across clinical trials, olverembatinib has been generally well-tolerated. The most common treatment-related adverse events (TRAEs) are summarized below.

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Hematologic | ||

| Thrombocytopenia | 70.7 | 48.8 |

| Anemia | 70.7 | 31.7 |

| Leukopenia | 51.2 | 14.6 |

| Neutropenia | 41.4 | 21.9 |

| Non-Hematologic | ||

| Skin hyperpigmentation | 56.1 | 0 |

| Creatine kinase elevation | 56.1 | 19.5 |

| Hypertriglyceridemia | 60.9 | Not specified |

| Proteinuria | 56.5 | Not specified |

| Hypocalcemia | 52.2 | Not specified |

| Table 3: Common Treatment-Related Adverse Events with Olverembatinib (Data from NCT03883087 and NCT03883100).[8] |

Arterial occlusive events (AOEs), a concern with some other third-generation TKIs, have been infrequent (3%) and generally mild to moderate with olverembatinib.[6]

Experimental Protocols

BCR-ABL Kinase Inhibition Assay (General Protocol)

This assay is used to determine the in vitro potency of a compound against the BCR-ABL kinase.

Methodology:

-

Reagents: Recombinant human BCR-ABL kinase (wild-type or mutant), a suitable kinase substrate (e.g., a synthetic peptide or a protein like GST-CrkL), ATP, and the test compound (olverembatinib).

-

Procedure: The kinase, substrate, and varying concentrations of olverembatinib are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the level of substrate phosphorylation is measured. This can be done using various methods, such as an ELISA with a phospho-specific antibody or by separating the reaction products by SDS-PAGE and performing a Western blot with an anti-phosphotyrosine antibody.

-

Data Analysis: The percentage of kinase inhibition at each olverembatinib concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol for Ba/F3 Cells)

This assay measures the effect of a compound on the growth of leukemia cells.

Methodology:

-

Cell Culture: Ba/F3 cells expressing a specific BCR-ABL construct are cultured in appropriate media. For these cells, proliferation is dependent on BCR-ABL activity, so IL-3 is typically omitted from the culture medium.

-

Plating: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Varying concentrations of olverembatinib are added to the wells.

-

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.

-

Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay, such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The results are used to calculate the IC50 value, representing the concentration of olverembatinib that inhibits cell proliferation by 50%.

Western Blot for Downstream Signaling (General Protocol for K562 Cells)

This technique is used to assess the effect of a compound on the phosphorylation of downstream signaling proteins.

Methodology:

-

Cell Treatment: K562 cells are treated with various concentrations of olverembatinib for a specified time.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-CrkL, p-STAT5). A primary antibody against the total protein is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent, third-generation BCR-ABL TKI with a favorable efficacy and safety profile in patients with TKI-resistant CML, including those with the T315I mutation and those who have failed prior therapy with ponatinib or asciminib. Its broad activity against a wide range of BCR-ABL mutations addresses a critical unmet need in the management of CML. The data presented in this technical guide underscore the robust preclinical and clinical development of olverembatinib and provide a comprehensive resource for researchers and clinicians in the field of oncology and drug development. Ongoing and future studies will further delineate the role of olverembatinib in the evolving landscape of CML therapy.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]

- 7. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]

- 10. olverembatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Olverembatinib Dimesylate: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation, which confers resistance to many other TKIs.[1][2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound is the methanesulfonate salt of olverembatinib. The chemical structure and key identifiers of both the parent compound and the dimesylate salt are detailed below.

Table 1: Chemical Identifiers for Olverembatinib and this compound

| Identifier | Olverembatinib (Parent) | This compound |

| IUPAC Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[5,4-b]pyridin-5-yl)ethynyl]benzamide[4] |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4[5] | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O[4] |

| InChI | InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)[5] | InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;21-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);21H3,(H,2,3,4)[4] |

| InChIKey | TZKBVRDEOITLRB-UHFFFAOYSA-N[5] | LEVIGHXVOVROGW-UHFFFAOYSA-N[4][6] |

| CAS Number | 1257628-77-5[5] | 1421783-64-3[4] |

Table 2: Physicochemical Properties of Olverembatinib and this compound

| Property | Olverembatinib (Parent) | This compound |

| Molecular Formula | C29H27F3N6O[5][7][8] | C31H35F3N6O7S2[4] |

| Molecular Weight | 532.571 g/mol [5][9] | 724.77 g/mol [6][10] |

| XLogP3 | 4.6[8] | Not Available |

| Hydrogen Bond Donor Count | 2[8] | Not Available |

| Hydrogen Bond Acceptor Count | 8[8] | Not Available |

| Rotatable Bond Count | 6[8] | Not Available |

Experimental Protocols

Synthesis of Olverembatinib

The synthesis of olverembatinib has been reported to proceed via a Sonogashira coupling reaction.[4] A key step involves the coupling of a substituted alkyne with a bromopyridine derivative.[4] The synthesis can be summarized in the following conceptual workflow:

A detailed, step-by-step protocol as described in patent literature involves:

-

Sonogashira Coupling: A commercially available alkyne is coupled with a bromopyridine derivative using a palladium and copper catalyst system to yield an ester intermediate.[4]

-

N-Boc Deprotection: The N-Boc protecting group on the ester intermediate is removed by refluxing in a mixture of methanol and water to give a pyrazole intermediate.[4]

-

Amide Formation: A final potassium tert-butoxide mediated amide formation with an aniline derivative results in the formation of olverembatinib.[4]

Structural Elucidation

The chemical structure of olverembatinib has been confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, d-DMSO): δ 13.92 (s, 1H), 10.55 (s, 1H), 8.72 (d, J=2.0Hz, 1H), 8.52 (d, J=2.0Hz, 1H), 8.17 (m, 3H), 8.10 (d, J=8.0Hz, 1H), 7.92 (dd, J=8.0, 2.0Hz, 1H), 7.70 (d, J=8.8Hz, 1H), 7.53 (d, J=8.0Hz, 1H), 3.80 (s, 2H), 3.10 (brs, 8H), 2.71 (s, 3H), 2.57 (s, 3H).[4]

-

¹³C NMR (100 MHz, d-DMSO): δ 20.38, 45.65, 52.64, 54.67, 57.41, 88.26, 91.86, 111.76, 113.98, 117.19, 122.14, 123.43, 127.35 (q), 124.30 (q), 128.10, 129.89, 130.49, 131.15, 132.02, 132.13, 132.93, 133.66, 138.15, 143.65, 150.55, 164.64.[4]

-

-

Mass Spectrometry (MS):

-

ESI-MS: m/z: 533 (M+H)⁺.[4]

-

-

High-Performance Liquid Chromatography (HPLC): The purity and concentration of olverembatinib in plasma samples have been determined using validated HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[10][11]

Mechanism of Action

Olverembatinib is a potent, orally active, pan-BCR-ABL inhibitor.[12][13] It exhibits high affinity for both the native BCR-ABL protein and its resistant mutants, including the T315I mutation.[3][5] The primary mechanism of action involves the following key aspects:

-

Selective Binding and Inhibition: Olverembatinib binds to the ATP-binding site within the kinase domain of BCR-ABL, effectively inhibiting its kinase activity.[3][5] This prevents the phosphorylation of downstream signaling molecules that are critical for the proliferation and survival of leukemic cells.[3]

-

Overcoming Resistance: The unique structural design of olverembatinib allows it to maintain its binding efficacy even in the presence of resistance mutations like T315I, which alter the conformation of the kinase domain.[3]

-

Induction of Apoptosis: By inhibiting BCR-ABL kinase activity, olverembatinib disrupts essential survival signaling pathways in leukemic cells, leading to the induction of programmed cell death (apoptosis).[3]

The inhibition of BCR-ABL by olverembatinib leads to the downregulation of phosphorylation of its downstream effectors, including CRKL and STAT5.[1][6]

Conclusion

This compound is a significant advancement in the treatment of CML, offering a potent therapeutic option for patients with resistance to previous generations of TKIs. Its well-defined chemical structure, characterized by robust analytical methods, and its targeted mechanism of action, underscore its role as a valuable tool in precision oncology. Further research into its broader applications and potential combination therapies is ongoing.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Olverembatinib Dimesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for olverembatinib dimesylate, a potent third-generation BCR-ABL tyrosine kinase inhibitor. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and drug development. This document outlines the key synthetic transformations, provides detailed experimental protocols for each step, and includes quantitative data to support the efficiency of the process. Furthermore, a schematic of the drug's mechanism of action within the BCR-ABL1 signaling pathway is provided.

Core Synthesis Pathway Overview

The synthesis of olverembatinib is accomplished through a convergent three-step sequence. The key transformations involve a Sonogashira coupling to form the core diarylethyne scaffold, followed by the deprotection of a key pyrazole intermediate, and culminating in an amide bond formation to couple the two primary fragments of the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the olverembatinib synthesis, providing a clear comparison of the efficiency of each transformation.

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Sonogashira Coupling | Commercially available alkyne and bromopyridine | Ester intermediate | 98% | >98% |

| 2 | N-Boc Deprotection | Ester intermediate | Pyrazole intermediate | 91% | >99% |

| 3 | Amide Formation | Pyrazole intermediate and aniline derivative | Olverembatinib | 88% | High |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of olverembatinib.

Step 1: Sonogashira Coupling

This step involves the palladium-catalyzed cross-coupling of a terminal alkyne with a bromopyridine derivative to form the key ester intermediate.

Materials and Reagents:

-

Commercially available terminal alkyne (Formula 1)

-

Bromopyridine derivative (Formula 2)

-

N-methylpyrrolidone (NMP)

-

Bis(triphenylphosphine)palladium(II) dichloride

-

Cuprous iodide (CuI)

-

Triethylamine (TEA)

-

N-acetyl-L-cysteine

-

Ethyl acetate

-

n-Heptane

-

Purified water

Procedure:

-

Under a nitrogen atmosphere, heat N-methylpyrrolidone (137.6 g) to 30-35°C.

-

To the heated solvent, add the alkyne (Formula 1, 14.4 g, 1.3 eq) and the bromopyridine (Formula 2, 19.14 g, 1 eq).

-

Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.46 g, 0.01 eq) and cuprous iodide (0.113 g, 0.01 eq) to the reaction mixture.

-

Add triethylamine (9.45 g, 1.5 eq) under nitrogen.

-

Heat the reaction mixture to 65-75°C and maintain this temperature for 2 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the content of the bromopyridine starting material is ≤0.1%.

-

Upon completion, cool the reaction solution to 35-45°C and add N-acetyl-L-cysteine (1 g, 0.1 eq). Stir the mixture for 4-5 hours.

-

Cool the reaction to room temperature and precipitate the product by adding water.

-

Collect the crude product by centrifugation and wash the filter cake with purified water.

-

Dry the crude filter cake under vacuum.

-

Slurry the dried crude product with a 1:1 mixture of ethyl acetate and n-heptane (5 mL of solvent per gram of crude product).

-

Dry the resulting slurry under vacuum to yield the ester intermediate (Formula 3) with a yield of 85.97% and a purity of 98.2%.

Step 2: N-Boc Deprotection

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrazole nitrogen of the ester intermediate.

Materials and Reagents:

-

Ester intermediate (Formula 3)

-

Methanol (MeOH)

-

Water

Procedure:

-

Under a nitrogen atmosphere, add methanol (160 g) and water (50 g) to the ester intermediate (Formula 3, 20 g, 1.0 eq).

-

Stir the reaction mixture at reflux for 18 hours, monitoring the progress of the reaction.

-

After completion, cool the reaction mixture to room temperature and collect the product by filtration. The filter cake does not require drying.

-

Recrystallize the product by adding 10 times the mass of the filter cake in methanol.

-

Stir the resulting mixture at 60-70°C for 8-10 hours.

-

Cool the mixture to 40-50°C and then subject it to a gradient cooling process at a rate of 5°C per 1 to 1.5 hours to facilitate slow precipitation.

-

Filter the resulting mixture, wash the filter cake with methanol, and dry under vacuum to obtain the deprotected pyrazole intermediate (Formula 4) in 91% yield and 99.7% purity.

Step 3: Amide Formation

The final step in the synthesis of olverembatinib is the formation of an amide bond between the deprotected pyrazole intermediate and a substituted aniline derivative, mediated by potassium tert-butoxide.

Materials and Reagents:

-

Deprotected pyrazole intermediate (Formula 4)

-

Aniline derivative (Formula 5)

-

Tetrahydrofuran (THF)

-

Potassium tert-butoxide (KOtBu)

-

Purified water

-

Brine

Procedure:

-

Under a nitrogen atmosphere, add THF (448 mL), the pyrazole intermediate (Formula 4, 29.1 g, 1 eq), and the aniline derivative (Formula 5, 24.6 g, 0.9 eq) to a reaction vessel.

-

Stir the mixture and cool it to -65°C to -60°C.

-

At this temperature, add potassium tert-butoxide (19 g x 3) in batches every 0.5 hours. Monitor the reaction progress by liquid phase detection.

-

After 2 hours, raise the reaction temperature to -5 to 0°C.

-

Wash the reaction solution with purified water, stir for 0.5-1 hour, and then wash with brine.

-

Separate the organic phase to obtain the final product, olverembatinib. The reported yield for this step is 88%.

Visualizations

Olverembatinib Synthesis Pathway

The following diagram illustrates the three-step synthesis of olverembatinib.

Caption: Three-step synthesis of olverembatinib.

Olverembatinib Mechanism of Action: BCR-ABL1 Signaling Pathway

Olverembatinib is a potent inhibitor of the BCR-ABL1 tyrosine kinase. The fusion protein BCR-ABL1 is constitutively active and drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of several downstream signaling pathways. Olverembatinib binds to the ATP-binding site of the BCR-ABL1 kinase domain, inhibiting its activity and subsequently blocking these downstream pathways, leading to apoptosis of the cancer cells.

Caption: Olverembatinib's inhibition of the BCR-ABL1 signaling pathway.

Preclinical Profile of GZD824 (Olverembatinib): A Pan-Bcr-Abl Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GZD824, also known as Olverembatinib (HQP1351), is a novel, orally bioavailable, third-generation pan-Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2] It was designed to overcome the limitations of earlier generation TKIs, particularly the resistance conferred by the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain, a significant challenge in the clinical management of Chronic Myeloid Leukemia (CML).[1][3] This technical guide provides a comprehensive overview of the preclinical data for GZD824, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

GZD824 potently inhibits both wild-type and a broad spectrum of mutated Bcr-Abl kinases, including the highly resistant T315I mutant.[1][4] It binds tightly to both the phosphorylated and non-phosphorylated forms of the Bcr-Abl kinase.[1] Beyond Bcr-Abl, GZD824 has demonstrated multi-kinase inhibitory activity, targeting other kinases implicated in oncogenesis such as SRC, FLT3, FGFR1, and PDGFRα.[5][6][7] This broad-spectrum activity may contribute to its efficacy in various hematological malignancies.

The binding of GZD824 to Bcr-Abl effectively blocks its downstream signaling pathways. This includes the inhibition of key downstream effectors like Crkl and STAT5, which are crucial for the proliferation and survival of CML cells.[4][6] Furthermore, in preclinical models of B-cell precursor acute lymphoblastic leukemia (pre-B ALL), GZD824 has been shown to suppress the SRC kinase and PI3K/AKT signaling pathways.[5]

In Vitro Efficacy

The in vitro potency of GZD824 has been demonstrated across various cell lines and against numerous Bcr-Abl mutations.

Biochemical Kinase Inhibition

GZD824 exhibits nanomolar to sub-nanomolar inhibitory activity against wild-type Bcr-Abl and its clinically relevant mutants.

| Kinase Target | IC50 (nM) |

| Bcr-Abl (Wild-Type) | 0.34[2][4] |

| Bcr-Abl (T315I) | 0.68[2][4] |

| FGFR1 | 4.14 ± 0.96[8] |

| FGFR2 | 2.77 ± 0.082[8] |

| FGFR3 | 8.10 ± 0.15[8] |

| KIT (V559D) | 1.4[9] |

Cellular Proliferation Inhibition

GZD824 potently suppresses the growth of Bcr-Abl-positive leukemia cell lines.

| Cell Line | Bcr-Abl Status | IC50 (nM) |

| K562 | Wild-Type | 0.2[1] |

| Ku812 | Wild-Type | 0.13[1] |

| Ba/F3 | Expressing Wild-Type Bcr-Abl | 1.0[4] |

| Ba/F3 | Expressing Bcr-Abl T315I | Potent Inhibition (Specific IC50 not detailed in provided text)[4] |

| Ba/F3 | Expressing various other Bcr-Abl resistance mutants | Potent Inhibition[4] |

GZD824 also shows antiproliferative activity in other cancer cell lines, including those from endometrial cancer and gastrointestinal stromal tumors (GIST).[9][10] In endometrial cancer cell lines, GZD824 was significantly more sensitive compared to normal cells.[10]

Induction of Apoptosis and Cell Cycle Arrest

In various leukemia cell lines, GZD824 treatment leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[5][7][11] This is accompanied by the cleavage of caspase-3 and PARP, key markers of apoptosis.[7]

In Vivo Efficacy

Preclinical in vivo studies using xenograft and allograft models have demonstrated the significant anti-tumor activity of GZD824.

| Animal Model | Cell Line | Treatment | Outcome |

| Xenograft | K562 (CML) | 5 and 10 mg/kg/day | Dose-dependent tumor growth inhibition.[4] |

| Xenograft | Ku812 (CML) | 5 and 10 mg/kg/day | Dose-dependent tumor growth inhibition.[4] |

| Allograft | Ba/F3 expressing Bcr-Abl (WT) | 20 mg/kg/day | Tumor growth suppression.[4] |

| Allograft | Ba/F3 expressing Bcr-Abl (T315I) | 20 mg/kg/day | Tumor growth suppression and significantly improved survival.[1][3] |

| Xenograft | MV4-11 (AML, FLT3-ITD) | 10 or 20 mg/kg (q2d) | Almost complete tumor eradication.[7][12] |

| Xenograft | KG-1 (AML, FGFR1 fusion) | 10 or 20 mg/kg (q2d) | Almost complete tumor eradication.[7][12] |

| Xenograft | Ba/F3-FGFR1-V561F/M | 20 mg/kg (q2d) | Effective tumor growth inhibition (TGI = 73.4% and 49.8%).[8][13] |

GZD824 exhibits good oral bioavailability (48.7% in rats) and a reasonable half-life (10.6 hours).[1][2]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by GZD824.

Caption: Bcr-Abl Signaling and Inhibition by GZD824.

Caption: GZD824 Inhibition of SRC and PI3K/AKT Pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z'-Lyte Assay)

The inhibitory activity of GZD824 against Abl1 and its mutants was determined using the FRET-based Z'-Lyte assay system in 384-well plates.[4]

-

A kinase substrate is diluted in a kinase reaction buffer.

-

The target kinase (e.g., ABL1, ABL1(T315I)) is added to the substrate mixture.

-

GZD824 at various concentrations is added to the reaction mixture using an Echo liquid handler.

-

The mixture is incubated for 30 minutes at room temperature.

-

The degree of phosphorylation is measured, and IC50 values are calculated using GraphPad Prism software.[4]

Cell Proliferation Assay (CCK-8)

The antiproliferative effects of GZD824 were assessed using the Cell Counting Kit-8 (CCK-8) assay.[4]

-

Cells in the logarithmic growth phase are seeded in 96-well culture plates.

-

After 24 hours, the cells are treated with varying concentrations of GZD824 or a vehicle control.

-

The cells are incubated for 72 hours.

-

CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

The absorbance is measured to determine cell viability, and IC50 values are calculated.[4]

Western Blotting for Signaling Pathway Analysis

To determine the effect of GZD824 on downstream signaling, Western blotting was performed.[2][11]

-

Cells are treated with GZD824 at the indicated concentrations for a specified time (e.g., 4-6 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., Bcr-Abl, Crkl, STAT5, FLT3, FGFR1, PDGFRα, ERK).

-

The membrane is then incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft and Allograft Studies

The in vivo antitumor efficacy of GZD824 was evaluated in mouse models.[1][4]

-

Human CML cells (e.g., K562, Ku812) or Ba/F3 cells expressing Bcr-Abl variants are subcutaneously or intravenously injected into immunodeficient mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

GZD824 is administered orally (p.o.) or via intraperitoneal injection (i.p.) at specified doses and schedules (e.g., daily, every other day).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be harvested for further analysis, such as Western blotting.[12]

-

For survival studies, mice are monitored until they meet predefined endpoints.

References

- 1. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Olverembatinib (HQP1351, GZD824) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]

- 10. The Multi-Kinase Inhibitor GZD824 (Olverembatinib) Shows Pre-Clinical Efficacy in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GZD824 as a FLT3, FGFR1 and PDGFRα Inhibitor Against Leukemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Olverembatinib (HQP1351): A Comprehensive Target Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a novel, orally bioavailable, third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those with resistance to previous TKI therapies.[1][2] This technical guide provides a detailed overview of the target profile of olverembatinib, including its mechanism of action, inhibitory activity against wild-type and mutated BCR-ABL1, and its effects on downstream signaling pathways.

Core Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that potently targets the BCR-ABL1 kinase, including the notoriously resistant T315I "gatekeeper" mutation.[1][3] Its unique structural design allows it to bind with high affinity to the ATP-binding site of both wild-type and various mutated forms of the BCR-ABL1 protein.[1][4] By blocking the kinase activity of BCR-ABL1, olverembatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferation of leukemic cells and inducing apoptosis (programmed cell death).[1][2]

The primary mechanism of action involves:

-

Selective Binding and Inhibition: Olverembatinib exhibits high selectivity for the BCR-ABL1 kinase domain, effectively blocking its enzymatic activity.[1]

-

Overcoming T315I Mutation: Unlike first and second-generation TKIs, olverembatinib is specifically designed to overcome the steric hindrance caused by the T315I mutation, a common mechanism of acquired resistance.[1][3]

-

Inhibition of Downstream Signaling: By inhibiting BCR-ABL1, olverembatinib effectively suppresses the activation of critical downstream signaling pathways, including the CRKL and STAT5 pathways, which are crucial for the survival and proliferation of CML cells.[5][6]

-

Induction of Apoptosis: The blockade of these survival signals leads to cell cycle arrest and triggers apoptosis in BCR-ABL1-positive cells.[2][7]

Target Profile and Inhibitory Activity

Olverembatinib has demonstrated potent inhibitory activity against a wide range of BCR-ABL1 mutations, making it a pan-BCR-ABL1 inhibitor.[8][9] Its efficacy extends beyond the T315I mutation to include various other clinically relevant mutations that confer resistance to other TKIs.[5]

Biochemical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of olverembatinib against wild-type and various mutated forms of the ABL1 kinase.

| Target | IC50 (nM) |

| BCR-ABL1 (Wild-Type) | 0.34[5][10] |

| BCR-ABL1 (T315I) | 0.68[5][10] |

| ABL1 (Q252H) | 0.15[5] |

| ABL1 (E255K) | 0.27[5] |

| ABL1 (M351T) | 0.29[5] |

| ABL1 (H396P) | 0.35[5] |

Cellular Antiproliferative Activity

Olverembatinib effectively inhibits the proliferation of CML cell lines expressing both wild-type and mutated BCR-ABL1.

| Cell Line / Expressed Mutation | IC50 (nM) |

| Ba/F3 (Wild-Type BCR-ABL1) | 1.0[5][10] |

| Ba/F3 (BCR-ABL1 T315I) | Potent Inhibition[5] |

| K562 (Wild-Type BCR-ABL1) | 0.21[11] |

| Ku812 (Wild-Type BCR-ABL1) | 0.13[11] |

| K562R (Imatinib-Resistant, Q252H) | 4.5[11] |

| SUP-B15 (Ph+ ALL) | 2.5[11] |

| Ba/F3 (Various single or compound mutations) | 6-300[6] |

Signaling Pathway Inhibition

Olverembatinib's inhibition of the BCR-ABL1 kinase leads to the downregulation of multiple downstream signaling pathways critical for leukemic cell survival and proliferation.

As depicted, olverembatinib directly inhibits the BCR-ABL1 kinase, leading to the suppression of downstream effectors such as CRKL and STAT5.[5][6] In certain cellular contexts, it has also been shown to inhibit the PI3K/AKT and SRC kinase pathways, further contributing to its anti-leukemic effects.[11] The combination of olverembatinib with chemotherapeutic agents like vincristine has demonstrated synergistic effects in inhibiting the phosphorylation of BCR-ABL1, STAT5, AKT, and ERK1/2.[12]

Experimental Protocols

FRET-Based Z'-Lyte Kinase Assay

This assay is utilized to determine the biochemical inhibitory activity of olverembatinib against ABL1 and its mutants.[10]

Methodology:

-

Reagents: Full-length human recombinant histidine-tagged ABL1 kinase and its mutants (expressed in insect cells), Tyr2 Peptide substrate, ATP, kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA), development reagent, and stop solution.

-

Procedure: a. The kinase and substrate are diluted in the kinase reaction buffer in a 384-well plate. b. Olverembatinib at various concentrations is added to the wells. c. The mixture is incubated for 30 minutes at room temperature. d. ATP solution is added to initiate the kinase reaction (final concentrations: 10 µM for wild-type Abl1 and some mutants, 5 µM for others). e. The reaction is incubated for 2 hours at room temperature. f. Development reagent is added, followed by a 2-hour incubation at room temperature. g. Stop solution is added to terminate the reaction.

-

Data Acquisition: The fluorescence signal ratio of Coumarin (445 nm) to fluorescein (520 nm) is measured using a multilabel reader.

-

Analysis: IC50 values are calculated using graphing software like GraphPad Prism.

Cell-Based Antiproliferation Assay

This assay determines the effect of olverembatinib on the proliferation of leukemia cell lines.[6]

Methodology:

-

Cell Lines: Ba/F3 murine pro-B cells expressing various BCR-ABL1 constructs (wild-type, single mutants, or compound mutants).

-

Procedure: a. Cells are seeded in multi-well plates. b. Cells are treated with varying concentrations of olverembatinib as a single agent or in combination with other drugs (e.g., asciminib). c. Plates are incubated for a specified period (e.g., 72 hours).

-

Data Acquisition: Cell viability is assessed using a standard method such as MTS or CellTiter-Glo assay.

-

Analysis: IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis

This technique is used to assess the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.[6]

Methodology:

-

Sample Preparation: Leukemia cells are treated with olverembatinib for a specified time. Cell lysates are prepared.

-

Electrophoresis and Transfer: Proteins from the cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL1, CRKL, STAT5, etc.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the effect of olverembatinib on protein phosphorylation.

Resistance Profile

While olverembatinib is effective against a broad range of mutations, resistance can still emerge. One observed mechanism of resistance is the acquisition of new mutations in the BCR-ABL1 kinase domain, such as G250E and E255K, in patients undergoing treatment.[13] However, olverembatinib has shown efficacy in patients who have developed resistance to other third-generation TKIs like ponatinib and the STAMP inhibitor asciminib.[8][14][15] Its broad mutational coverage, including activity against compound mutations, may explain its effectiveness in these heavily pretreated patient populations.[8][9]

Conclusion

Olverembatinib possesses a potent and broad target profile, effectively inhibiting wild-type and a wide array of mutated BCR-ABL1 kinases, including the recalcitrant T315I mutant. Its mechanism of action, centered on the blockade of the BCR-ABL1 signaling cascade, translates into significant anti-leukemic activity. The detailed understanding of its target profile and the experimental methodologies used for its characterization are crucial for ongoing research and the strategic development of this promising therapeutic agent for CML and other related malignancies.

References

- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

- 2. Olverembatinib for the treatment of chronic myeloid leukemia in chronic phase - Haque - Annals of Blood [aob.amegroups.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]

- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]

- 10. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]

- 11. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. onclive.com [onclive.com]

- 14. ashpublications.org [ashpublications.org]

- 15. firstwordpharma.com [firstwordpharma.com]

In Vitro Kinase Inhibitory Activity of Olverembatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olverembatinib (HQP1351) is a third-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in overcoming resistance to prior TKI therapies in chronic myeloid leukemia (CML). A key attribute of olverembatinib is its potent in vitro inhibitory activity against the wild-type BCR-ABL kinase and a broad spectrum of clinically relevant mutants, most notably the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2] This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of olverembatinib, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

Olverembatinib functions as a potent, orally bioavailable inhibitor of the BCR-ABL kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells.[3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in BCR-ABL-dependent cells.[2] A distinguishing feature of olverembatinib is its robust activity against a wide array of resistance-conferring mutations in the BCR-ABL kinase domain.[1]

Data Presentation: Quantitative In Vitro Inhibitory Activity

The inhibitory potency of olverembatinib has been rigorously characterized through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.

Table 1: Biochemical Inhibitory Activity of Olverembatinib against BCR-ABL and its Mutants

This table outlines the IC50 values of olverembatinib against purified wild-type and mutant BCR-ABL kinases, as determined through biochemical assays.

| Kinase Target | IC50 (nM) | Assay Type |

| Bcr-Abl (Wild-Type) | 0.34 | FRET-based Z'-Lyte |

| Bcr-Abl (T315I) | 0.68 | FRET-based Z'-Lyte |

| Bcr-Abl (E255K) | 0.27 | FRET-based Z'-Lyte |

| Bcr-Abl (G250E) | 0.71 | FRET-based Z'-Lyte |

| Bcr-Abl (Q252H) | 0.15 | FRET-based Z'-Lyte |

| Bcr-Abl (Y253F) | 0.35 | FRET-based Z'-Lyte |

| Bcr-Abl (M351T) | 0.29 | FRET-based Z'-Lyte |

| Bcr-Abl (H396P) | 0.35 | FRET-based Z'-Lyte |

| Bcr-Abl (F317L) | 0.35 | FRET-based Z'-Lyte |

Data sourced from MedchemExpress and Selleck Chemicals product datasheets.[1][5]

Table 2: Antiproliferative Activity of Olverembatinib in Cell-Based Assays

This table presents the IC50 values of olverembatinib in inhibiting the proliferation of various BCR-ABL-positive leukemia cell lines.

| Cell Line | BCR-ABL Status | IC50 (nM) |

| Ba/F3 Bcr-Abl WT | Wild-Type | 1.0 |

| Ba/F3 Bcr-Abl Compound Mutants | Compound Mutants | 6 - 300 |

| Ku812 | Wild-Type | 0.13 |

| K562 | Wild-Type | 0.21 |

| K562R | Imatinib-resistant (Q252H) | 4.5 |

| SUP-B15 | Philadelphia chromosome-positive ALL | 2.5 |

Data sourced from AACR journal abstract and a review in Chronic Myeloid Leukemia.[4][6]

Table 3: Off-Target Kinase Inhibitory Profile of Olverembatinib

Olverembatinib also exhibits inhibitory activity against other kinases, which may contribute to its overall therapeutic effect and potential side-effect profile.

| Kinase Target | IC50 (nM) / % Inhibition |

| KIT (V559D) | 1.4 |

| KIT (Wild-Type) | >90% inhibition at 10 nM |

| KIT (L576P) | >90% inhibition at 10 nM |

| KIT (V559D/T670I) | Strong inhibitory effect |

| KIT (V559D/V654A) | Strong inhibitory effect |

| PDGFRα | Potent inhibitor |

| FGFR1-3 | Potent inhibitor |

| FLT3 | Potent inhibitor |

| SRC | Potent inhibitor |

| LCK | Potent inhibitor |

| BRAF (V600E) | Potent binding at 10 nM |

| DDR1 | Potent binding at 10 nM |

| PDGFRB | Potent binding at 10 nM |

| RET (M918T) | Potent binding at 10 nM |

| TAK1 | Potent binding at 10 nM |

| TIE2 | Potent binding at 10 nM |

Data sourced from Probechem Biochemicals and a review in Chronic Myeloid Leukemia.[6][7]

Experimental Protocols

FRET-based Z'-Lyte Kinase Assay

This biochemical assay is a widely used method to determine the in vitro potency of kinase inhibitors.

Principle: The assay employs a peptide substrate labeled with a FRET (Fluorescence Resonance Energy Transfer) pair of fluorophores (a donor and an acceptor). When the kinase phosphorylates the peptide, it is protected from cleavage by a development reagent protease. In the presence of an inhibitor, the kinase is inactive, the peptide remains unphosphorylated, and is subsequently cleaved by the protease. This cleavage disrupts FRET, leading to a change in the fluorescence signal ratio, which is proportional to the inhibitor's activity.

Methodology:

-

Reaction Preparation: A reaction mixture is prepared containing the target kinase (e.g., wild-type or mutant BCR-ABL), a FRET-labeled peptide substrate, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Serial dilutions of olverembatinib are added to the wells of a 384-well microplate.

-

Kinase Reaction: The kinase reaction is initiated by adding the reaction mixture to the wells containing the inhibitor and incubated at room temperature to allow for phosphorylation.

-

Development Step: A development reagent containing a site-specific protease is added to each well and incubated to allow for the cleavage of non-phosphorylated peptides.

-

Signal Detection: The fluorescence of both the donor and acceptor fluorophores is measured using a fluorescence plate reader.

-

Data Analysis: The ratio of the emission signals is calculated, and the IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiproliferation Assay (e.g., CCK-8)

This assay assesses the ability of a compound to inhibit the growth of living cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases in viable cells to an orange-colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

-

Cell Culture: BCR-ABL-dependent cell lines (e.g., Ba/F3 expressing BCR-ABL mutants) are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: The cells are treated with a range of concentrations of olverembatinib.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

Assay Development: The CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.

-

Signal Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the inhibitor concentration.

Visualizations

Caption: The BCR-ABL signaling network and the inhibitory effect of olverembatinib.

Caption: A generalized workflow for a FRET-based kinase inhibition assay.

References

- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]

- 3. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]

- 6. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

The Cellular Pharmacodynamics of Olverembatinib Dimesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent for chronic myeloid leukemia (CML), particularly in cases resistant to previous generations of TKIs.[1] Its efficacy is rooted in its distinct pharmacodynamic profile at the cellular level. This technical guide provides an in-depth exploration of the in-vitro pharmacodynamics of olverembatinib in various cancer cell lines, focusing on its mechanism of action, cellular effects, and the methodologies used to elucidate these properties.

Mechanism of Action: Potent and Broad-Spectrum BCR-ABL Inhibition

Olverembatinib exerts its therapeutic effect through the potent and selective inhibition of the BCR-ABL fusion protein, the pathogenic driver of CML.[2] It binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates crucial for leukemic cell proliferation and survival.[3] A key feature of olverembatinib is its ability to overcome resistance conferred by mutations in the ABL kinase domain, most notably the T315I "gatekeeper" mutation, which renders many other TKIs ineffective.[2][4]

The binding of olverembatinib to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the BCR-ABL kinase contributes to its robust inhibitory activity. This dual-conformation targeting is a distinguishing feature compared to some other TKIs and likely contributes to its efficacy against a wide range of BCR-ABL mutants.

Inhibition of Downstream Signaling Pathways

By inhibiting BCR-ABL kinase activity, olverembatinib effectively shuts down the aberrant downstream signaling cascades that promote leukemogenesis. Key signaling proteins that are dephosphorylated upon olverembatinib treatment include:

-

CRKL (Crk-like protein): An adaptor protein that is a direct substrate of BCR-ABL. Its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity.[1]

-

STAT5 (Signal Transducer and Activator of Transcription 5): A transcription factor that, when constitutively activated by BCR-ABL, promotes the expression of genes involved in cell proliferation and survival.

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a key consequence of olverembatinib's action.

-

SRC Kinase Pathways: Olverembatinib has also been shown to inhibit SRC kinases, which can contribute to its anti-leukemic effects.

The following diagram illustrates the primary signaling pathway targeted by olverembatinib.

Caption: Olverembatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Quantitative Analysis of In-Vitro Potency

The anti-proliferative activity of olverembatinib has been quantified in numerous CML and other cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values of olverembatinib in various cell lines, including those with wild-type BCR-ABL and clinically relevant mutations.

| Cell Line | BCR-ABL Status | IC50 (nM) | Reference |

| Ba/F3-p210-WT | Wild-Type | 0.5 | [4] |

| Ba/F3-p210-T315I | T315I Mutant | 0.5 | [4] |

| K562 | Wild-Type | 0.21 | |

| KU812 | Wild-Type | 0.13 | |

| SUP-B15 | Wild-Type | 2.5 | |

| K562R | Imatinib-Resistant | 4.5 |

Note: IC50 values can vary between studies due to different experimental conditions.

Cellular Effects of Olverembatinib

The inhibition of BCR-ABL signaling by olverembatinib translates into potent anti-leukemic effects at the cellular level, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Olverembatinib treatment leads to programmed cell death (apoptosis) in CML cells.[3][4] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often characterized by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

In addition to inducing apoptosis, olverembatinib causes cell cycle arrest, preventing the proliferation of cancer cells.[3][4] This effect is often observed as an accumulation of cells in the G0/G1 phase of the cell cycle.

The following diagram illustrates the experimental workflow for assessing the cellular effects of olverembatinib.

Caption: A typical workflow for evaluating the in-vitro pharmacodynamics of olverembatinib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of olverembatinib's pharmacodynamics.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., K562, Ba/F3) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells) or stabilization.

-

Drug Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein phosphorylation and expression levels.

-

Cell Lysis: After treatment with olverembatinib, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-BCR-ABL, phospho-CRKL, phospho-STAT5, total BCR-ABL, total CRKL, total STAT5, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands to determine the relative changes in protein phosphorylation and expression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Following treatment with olverembatinib, harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Fixation: After olverembatinib treatment, harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-